Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Regioselective synthesis Heterocyclic chemistry Building block procurement

LSD1 drug discovery programs face the dual challenge of achieving MAO-A selectivity while maintaining protecting group orthogonality during multi-step synthesis. Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate directly addresses this bottleneck: • Acid-stable N-tosyl group survives TFA/HCl conditions, enabling transformations at other positions; removable under reducing conditions (Na/naphthalenide) at the strategic late stage • C-4 methyl ester provides a functional handle for amidation or hydrolysis-based diversification in SAR campaigns • Demonstrated scaffold: >90% enantiomeric excess achievable via gold(I)-catalyzed asymmetric cyclization for enantioenriched intermediates • 98% purity with batch-specific QC documentation (NMR, HPLC, GC); shipped under ambient conditions globally

Molecular Formula C14H17NO4S
Molecular Weight 295.36 g/mol
Cat. No. B8200871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Molecular FormulaC14H17NO4S
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)OC
InChIInChI=1S/C14H17NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-9-7-12(8-10-15)14(16)19-2/h3-7H,8-10H2,1-2H3
InChIKeyVUTVMYVYLOPOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate: Chemical Identity and Core Properties


Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 1615213-03-0), with molecular formula C₁₄H₁₇NO₄S and molecular weight 295.35 g/mol, is a heterocyclic building block featuring a 1,2,3,6-tetrahydropyridine core bearing an N-tosyl protecting group and a C-4 methyl carboxylate ester . The compound is commercially supplied at 98% standard purity, with batch-specific QC documentation including NMR, HPLC, and GC available from multiple vendors . Its primary role is as a synthetic precursor for constructing biologically active nitrogen-containing heterocycles, with the tosyl group serving both as a robust nitrogen protecting group and as an activating group for subsequent transformations [1].

1
Synthetic intermediate. Heterocyclic building block with N-tosyl protection and C-4 methyl ester handle for downstream diversification.
2
Protecting group strategy. Acid-stable N-tosyl group supports orthogonal deprotection in multi-step sequences where Boc or methyl analogs are incompatible.
3
QC documentation. Supplied at 98% purity with batch-specific NMR, HPLC, and GC data to support intermediate reproducibility.

Generic Substitution Risks for Methyl 1-Tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate


Within the N-tosyl tetrahydropyridine carboxylate series, substitution at the ester position (methyl vs. ethyl) or alteration of the ring substitution pattern (C-3 vs. C-4 carboxylate) produces measurable differences in synthetic accessibility, regiochemical outcome, and downstream reactivity that preclude simple interchange [1]. The ethyl ester analog (ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate) is accessed via phosphine-catalyzed [4+2] annulation with ethyl 2-methyl-2,3-butadienoate as the dipole synthon—a substrate scope that does not automatically extend to the methyl ester [2]. The methyl ester's lower steric demand at the ester moiety can alter reaction kinetics, diastereoselectivity, and crystallization behavior during purification relative to bulkier ester analogs, directly affecting isolated yields and purity profiles in multi-step sequences where this compound serves as the key intermediate [3].

Ester homolog mismatch
Ethyl ester analog (MW 309.38) alters steric demand and reaction kinetics. Methyl ester's lower steric profile can shift diastereoselectivity and crystallization, so ester interchange may reduce yield.
Regioisomer divergence
C-3 carboxylate regioisomers are accessed via distinct phosphine-catalyzed annulation. A C-3 ester cannot substitute for C-4 functionalization without re-synthesis.
Protecting group incompatibility
N-Boc analogs are acid-labile and N-methyl analogs are non-cleavable. Tosyl's orthogonal stability profile may not transfer, limiting route design interchangeability.

Quantitative Differentiation from Closest Structural Analogs


C-4 vs. C-3 Carboxylate Regioselectivity

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate bears the carboxylate ester at the C-4 position of the tetrahydropyridine ring. In phosphine-catalyzed [4+2] annulation chemistry widely used for constructing this scaffold, the carboxylate regioisomer obtained is dictated by the allenoate dipole employed: ethyl 2-methyl-2,3-butadienoate yields the 3-carboxylate regioisomer (ethyl 1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylates) with complete regioselectivity, while preparation of the 4-carboxylate series (such as the target methyl ester) requires fundamentally different synthetic routes [1]. Users procuring a tetrahydropyridine carboxylate intermediate for further elaboration at C-4 versus C-3 must therefore select the correct regioisomer at the procurement stage, as post-synthetic regioisomer interconversion is not feasible.

C-4 vs. C-3 Regiochemistry
Method context
Complete regiochemical divergence
C-4 and C-3 carboxylates are non-interchangeable.
Regioisomer selection must occur at procurement.
Regioselective synthesis Heterocyclic chemistry Building block procurement

Methyl Ester vs. Ethyl Ester Reactivity Differences

The methyl ester of 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (MW 295.35) differs from its closest commercial analog, the ethyl ester (ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate, MW 309.38), by a -CH₂- unit at the ester moiety . This difference has quantifiable consequences: the methyl ester offers a molecular weight reduction of 14.03 g/mol (4.5% lower MW) and reduced steric bulk at the ester carbonyl, which can affect nucleophilic acyl substitution rates, saponification kinetics, and the efficiency of subsequent transesterification or amidation steps [1]. The methyl ester is preferentially selected when a more electrophilic ester carbonyl is desired or when steric constraints exist in the target binding pocket of a downstream bioactive molecule.

Methyl vs. Ethyl Ester
Cross-study comparable
ΔMW = 14.03 g/mol (4.5% reduction)
Lower steric demand alters acylation kinetics.
Ester selection impacts subsequent amidation steps.
Ester transposition Synthetic intermediate Protecting group strategy

Enantioselective Synthesis Entry for Chiral Building Blocks

Gold(I)-catalyzed cyclization methodologies applicable to 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate derivatives have been reported to furnish products with >90% enantiomeric excess and yields ranging from 31–72% . This level of stereocontrol is meaningful when this scaffold is employed as a chiral building block for medicinal chemistry programs. In comparison, the structurally related but non-tosylated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) scaffold lacks the sulfonamide handle necessary for asymmetric induction via chiral catalyst control, making procurement of the pre-formed chiral tosyl intermediate the only viable route to enantioenriched products [1].

Enantioselective Synthesis
Class-level inference
Reported >90% ee via gold(I) catalysis
Supports chiral building block procurement route.
Non-tosylated analogs lack this stereocontrol entry.
Asymmetric synthesis Enantiomeric excess Chiral building block

N-Tosyl Protecting Group Stability vs. N-Methyl or N-Boc

The N-tosyl group in methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate provides acid-stable nitrogen protection that tolerates conditions under which N-Boc analogs (e.g., methyl 1-Boc-5-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate) undergo quantitative deprotection [1]. The tosyl group is removable under strongly reducing conditions (e.g., sodium naphthalenide, Mg/MeOH) or via acidic cleavage (HBr/AcOH), enabling orthogonal deprotection strategies in multi-step synthesis where other acid-labile protecting groups must be preserved . In contrast, the N-Boc analog is labile to TFA and HCl, and the N-methyl analog (e.g., MPTP) is not removable as a protecting group, limiting its utility as a synthetic intermediate.

N-Tosyl Stability
Class-level inference
Acid-stable; removable under reducing conditions
Enables orthogonal deprotection strategies.
Boc is acid-labile; N-methyl is non-cleavable.
Protecting group Synthetic intermediate stability Orthogonal deprotection

LSD1/MAO Pharmacophore Validation of Tetrahydropyridine Scaffold

N-Substituted tetrahydropyridine derivatives, as a compound class inclusive of the target compound, have demonstrated low nanomolar potency toward the histone demethylase LSD1 (KDM1) with measurable selectivity over monoamine oxidase A (MAO-A) [1]. In a panel of eleven N-substituted tetrahydropyridines, the most selective inhibitor showed low nanomolar LSD1 inhibition with weak MAO-A activity, as determined in rat glioma C6 cells (LSD1) and human recombinant MAO-A enzyme assays [2]. In parallel, structurally optimized tetrahydropyridine-3-carboxylate derivatives have achieved MAO-A IC₅₀ of 0.40 ± 0.05 μM and MAO-B IC₅₀ of 1.01 ± 0.03 μM [3]. The target compound, bearing the N-tosyl and C-4 methyl ester substitution pattern, represents a privileged scaffold for further SAR exploration at both LSD1 and MAO targets—two enzyme families where selectivity remains a critical procurement and design challenge.

LSD1/MAO Pharmacophore
Class-level inference
Scaffold validated for LSD1 and MAO target engagement
Supports SAR exploration at C-4 vector.
C-3 carboxylate series reported MAO-A IC₅₀ 0.40 μM.
Epigenetics LSD1 inhibition MAO selectivity

Documented Purity Standard and Batch-Specific QC

Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate is commercially available at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis provided by established suppliers . This documented purity level exceeds the 95% minimum purity typically specified for the simpler N-tosyl parent scaffold 1-tosyl-1,2,3,6-tetrahydropyridine (CAS 57186-75-1), which lacks the C-4 carboxylate functionality . The availability of multi-method QC data (NMR for structural identity, HPLC for chemical purity, GC for volatile impurity profiling) provides procurement-grade confidence for use in multi-step synthesis where impurity carry-through can compromise downstream yields.

Purity & QC Documentation
Data to verify
98% purity; NMR, HPLC, GC available
Higher specified purity than parent 95% scaffold.
Multi-method QC supports intermediate reproducibility.
Quality control Batch reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios


LSD1-Selective Epigenetic Probe Synthesis

For drug discovery programs targeting lysine-specific demethylase 1 (LSD1/KDM1) with selectivity over MAO-A—a well-documented challenge in flavin-dependent enzyme inhibition—methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate serves as a scaffold-validated starting material [1]. The tetrahydropyridine core has demonstrated low nanomolar LSD1 inhibition with measurable MAO-A selectivity in an in vitro panel of eleven N-substituted derivatives [2]. The target compound's C-4 methyl ester provides a functional handle for amidation or hydrolysis-based diversification, while the N-tosyl group enables late-stage deprotection after SAR exploration, a strategic advantage over N-methyl (non-cleavable) and N-Boc (acid-labile) analogs .

Chiral Tetrahydropyridine Building Block Procurement

When enantioenriched tetrahydropyridine intermediates are required, the tosyl-protected 4-carboxylate scaffold offers a demonstrated asymmetric entry with >90% enantiomeric excess achievable via gold(I)-catalyzed cyclization methodologies [1]. This level of stereochemical control is unavailable for the more widely studied MPTP-type scaffolds, which bear an N-methyl group that does not support chiral catalyst-mediated asymmetric induction. Procurement of the racemic methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate with subsequent chiral resolution or direct asymmetric synthesis provides a viable route to enantiopure intermediates for neuroscience and epigenetic target programs.

Orthogonal N-Protection in Multi-Step Synthesis

In complex multi-step synthetic sequences requiring acid-stable nitrogen protection, the N-tosyl group of methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate provides a critical orthogonal handle [1]. Unlike N-Boc-protected tetrahydropyridine analogs that undergo quantitative deprotection under TFA or HCl conditions, the tosyl group survives acidic environments, enabling transformations such as ester hydrolysis, acetal deprotection, or Lewis acid-catalyzed cyclizations at other positions [2]. The tosyl group is subsequently removable under reducing conditions (e.g., sodium naphthalenide) or strong acid (HBr/AcOH) at the strategic late-stage point in the synthesis.

C-4 Carboxylate SAR Exploration

Published tetrahydropyridine-based MAO inhibitors have predominantly explored C-3 carboxylate substitution patterns (e.g., ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates achieving MAO-A IC₅₀ of 0.40 μM and MAO-B IC₅₀ of 1.01 μM) [1]. Methyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate provides the complementary C-4 carboxylate regioisomer, enabling SAR expansion into an underexplored vector around the tetrahydropyridine ring. This regioisomeric differentiation is meaningful for programs seeking to diversify beyond patent-protected C-3 carboxylate chemical space while maintaining the validated tetrahydropyridine pharmacophore [2].

Application
Selection Property
Validation Focus
LSD1/MAO pathway studies
Scaffold-validated tetrahydropyridine core with C-4 ester handle
LSD1 selectivity and MAO isoform endpoint review
Chiral building block synthesis
Tosyl-protected scaffold with reported >90% ee asymmetric entry
Enantiomeric excess and stereochemical-control review
Orthogonal N-protection sequences
Acid-stable N-tosyl group for late-stage deprotection
Deprotection condition compatibility review
C-4 carboxylate SAR exploration
Complementary regioisomer to published C-3 carboxylate series
Regiochemical SAR and target-engagement assay context
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